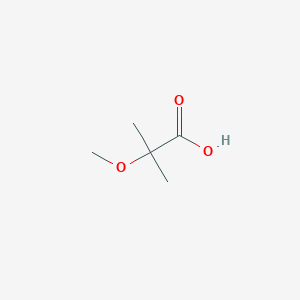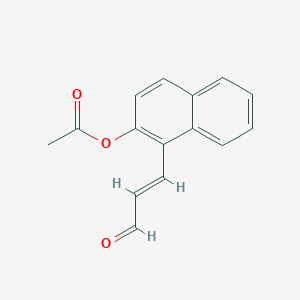
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal, also known as ANAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANAPP is a derivative of naphthalene and is synthesized using specific methods.
Mechanism Of Action
The mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in various cellular processes. 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical And Physiological Effects
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal can inhibit the growth of cancer cells, including breast cancer cells. 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In vivo studies have shown that 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal can improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has several advantages for lab experiments, including its stability and ease of synthesis. However, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal. One area of research is the development of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal-based materials for various applications, including catalysis and sensing. Another area of research is the development of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal and its potential effects on human health.
Synthesis Methods
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is synthesized using a specific method that involves the reaction of 2-naphthol and acetic anhydride in the presence of a catalyst. The reaction produces 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal as a yellow solid, which can be purified using various methods, including recrystallization.
Scientific Research Applications
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In materials science, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been used as a precursor for the synthesis of various materials, including metal-organic frameworks. In environmental science, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been studied for its potential use in removing pollutants from water.
properties
CAS RN |
96550-68-4 |
|---|---|
Product Name |
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal |
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
[1-[(E)-3-oxoprop-1-enyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12-5-2-3-6-13(12)14(15)7-4-10-16/h2-10H,1H3/b7-4+ |
InChI Key |
HRIBAEXLHQETTL-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C=O |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
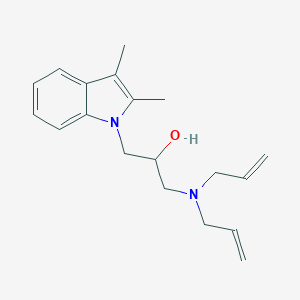
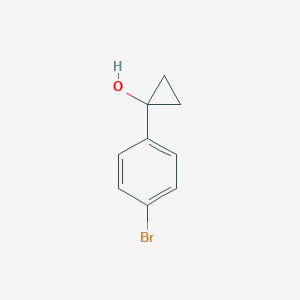
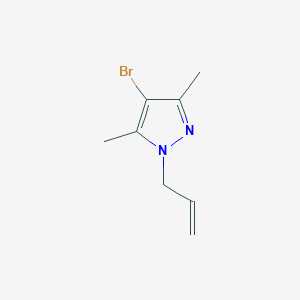
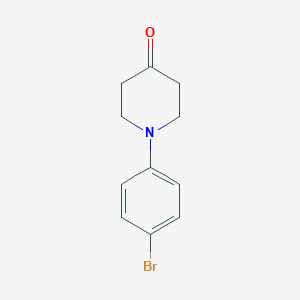
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
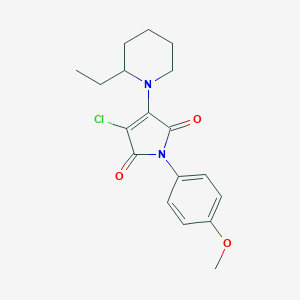
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
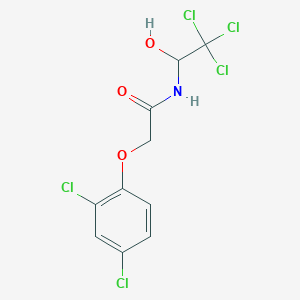
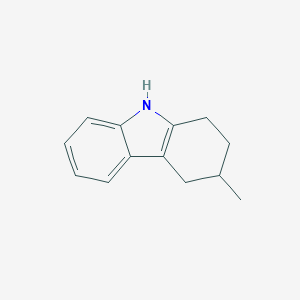
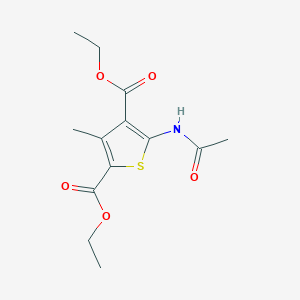
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
